7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine
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Overview
Description
7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Similar compounds, such as 4-aminoquinoline derivatives, have been found to display a wide range of bioactivities, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It is known that the compound’s activity is influenced by the length of the carbon-chain linker and the electronic properties of the compound .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways, leading to their diverse bioactivities .
Result of Action
Similar compounds have been found to display antimicrobial activity, with the most active ones displaying minimum inhibitory concentration (mic) values in the range of 15 to 125 µg/mL .
Action Environment
It is known that environmental factors can significantly influence the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4,7-dichloroquinoline with 4-chloro-2-methylaniline under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of potential anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.
Industrial Applications: It is utilized in the development of new materials and catalysts for chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(3-methoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(2-methoxyphenyl)quinazolin-4-amine
Uniqueness
7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural uniqueness can result in distinct pharmacological properties compared to other quinazoline derivatives .
Properties
IUPAC Name |
7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c1-9-6-10(16)3-5-13(9)20-15-12-4-2-11(17)7-14(12)18-8-19-15/h2-8H,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXOSMOPNSRSSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC=NC3=C2C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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